Methyl 5-nitro-3-propoxybenzofuran-2-carboxylate is a complex organic compound that belongs to the class of benzofuran derivatives. This compound features a nitro group at the 5-position and a propoxy group at the 3-position of the benzofuran ring, along with a carboxylate ester at the 2-position. The structural characteristics of methyl 5-nitro-3-propoxybenzofuran-2-carboxylate contribute to its potential biological activities and applications in medicinal chemistry and agrochemicals.
Methyl 5-nitro-3-propoxybenzofuran-2-carboxylate can be synthesized through various chemical methods, which are detailed in the synthesis analysis section. It is classified as an aromatic nitro compound, specifically a nitrobenzofuran derivative. The presence of both nitro and propoxy functional groups enhances its reactivity and potential applications in organic synthesis and pharmaceuticals.
The synthesis of methyl 5-nitro-3-propoxybenzofuran-2-carboxylate typically involves several key steps:
The reaction conditions must be carefully controlled to optimize yield and purity. For example, maintaining appropriate temperatures during nitration is crucial to prevent over-nitration or degradation of sensitive functional groups. In industrial settings, continuous flow reactors may be employed to enhance efficiency and scalability.
Methyl 5-nitro-3-propoxybenzofuran-2-carboxylate has a molecular formula of and a molecular weight of approximately .
The compound's structure can be represented using various chemical notations:
COC(=O)C1=CC=C(C2=C1C(=C(C=C2)[N+](=O)[O-])O)OInChI=1S/C12H13N1O5/c1-15(14)12(16)10-4-6-11(13(17)18)9(10)7-2-3-8(10)19;1Methyl 5-nitro-3-propoxybenzofuran-2-carboxylate can participate in various chemical reactions:
The reactivity of methyl 5-nitro-3-propoxybenzofuran-2-carboxylate is influenced by the electron-withdrawing nature of the nitro group, which enhances electrophilicity at adjacent positions on the aromatic ring.
The mechanism of action for methyl 5-nitro-3-propoxybenzofuran-2-carboxylate primarily involves its interaction with biological targets through its functional groups:
Research indicates that derivatives of benzofuran compounds often exhibit significant biological activities, including anti-inflammatory and antimicrobial properties.
Physical property data for similar nitro compounds indicate significant variations based on structural modifications, emphasizing the need for empirical testing for specific characteristics.
Methyl 5-nitro-3-propoxybenzofuran-2-carboxylate has potential applications in several scientific fields:
CAS No.: 88192-98-7
CAS No.: 15834-10-3
CAS No.:
CAS No.: 45233-43-0
CAS No.: 78723-71-4
CAS No.: